2-chloro-N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzene-1-sulfonamide
Description
Historical Development of 1,2,4-Triazole-Sulfonamide Architectures
The integration of 1,2,4-triazole and sulfonamide moieties into hybrid scaffolds emerged as a strategic response to the limitations of early antifungal and antibacterial agents. Initial work by Rahavi Ezabadi et al. demonstrated that 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones exhibited superior antifungal activity compared to bifonazole, a commercial azole antifungal. These findings underscored the importance of sulfonamide-linked triazoles in disrupting fungal cytochrome P450 enzymes, a mechanism later validated across diverse microbial targets.
The evolution of these architectures accelerated with the adoption of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling regioselective synthesis of 1,2,3-triazole-sulfonamide hybrids. While 1,2,3-triazole variants gained prominence due to click chemistry advantages, 1,2,4-triazole derivatives retained relevance for their conformational stability and hydrogen-bonding capacity. The historical progression from simple triazole-sulfonamide conjugates to complex hybrids incorporating cyclopropyl and fluorophenyl groups reflects iterative optimization of pharmacokinetic and pharmacodynamic properties.
Significance of Cyclopropyl and Fluorophenyl Moieties in Bioactive Compounds
The cyclopropyl group in the target compound serves multiple roles: conformational restriction of the triazole ring, enhancement of metabolic stability, and modulation of lipophilicity. Studies on cyclopropyl-containing drugs have demonstrated that the strained three-membered ring induces favorable entropic effects during target binding while resisting oxidative metabolism. In the context of triazole derivatives, cyclopropanation at the N4 position of the triazole ring has been shown to improve antifungal potency by 3-5 fold compared to non-cyclopropylated analogs.
The 4-fluorophenyl substituent contributes to target affinity through a combination of hydrophobic interactions and electronic effects. Fluorine's high electronegativity polarizes the aromatic ring, enabling dipole-dipole interactions with enzyme active sites, while its small atomic radius minimizes steric hindrance. Comparative analyses of fluorophenyl vs. phenyl derivatives in sulfonamide-triazole hybrids revealed a 2.3-fold increase in antibacterial activity against Gram-negative pathogens, attributed to enhanced membrane penetration.
Pharmacophore Evolution of Triazole-Containing Sulfonamides
The triazole-sulfonamide pharmacophore has evolved through three generations:
- First-generation : Simple 1,2,4-triazole benzenesulfonamides with minimal substitution (e.g., 5-membered heterocycles)
- Second-generation : Hybrid structures incorporating aryl/alkyl groups at N4 and C3 positions of the triazole ring
- Third-generation : Complex hybrids with cyclopropyl, fluorophenyl, and keto-functionalized side chains
Key structure-activity relationship (SAR) insights driving this evolution include:
- The sulfonamide group's sulfonyl oxygen atoms are critical for hydrogen bonding with fungal CYP51's heme-coordinated water molecules
- Substitution at the triazole N4 position with small, rigid groups (e.g., cyclopropyl) enhances antifungal potency by reducing conformational entropy loss upon binding
- Electron-withdrawing groups (e.g., 4-fluorophenyl) at C3 improve microbial uptake through increased lipophilicity (logP 2.1-2.8 vs. 1.5-1.9 for non-fluorinated analogs)
Molecular Hybridization Strategy: Integration of 1,2,4-Triazole and Sulfonamide Pharmacophores
The target compound exemplifies a fourth-generation hybrid synthesized through convergent strategies:
- Triazole core synthesis : Cyclocondensation of thiosemicarbazides with cyclopropanecarboxylic acid derivatives under acidic conditions
- Sulfonamide incorporation : Nucleophilic substitution of chlorosulfonylated aromatics with triazole-ethylamine intermediates
- Functionalization : Introduction of 4-fluorophenyl via Ullmann coupling or Suzuki-Miyaura cross-coupling at the triazole C3 position
This hybridization approach capitalizes on synergistic interactions between components:
- The 1,2,4-triazole core provides a rigid planar structure for π-π stacking with aromatic residues in target enzymes
- The benzene sulfonamide group acts as a hydrogen bond acceptor/donor pair, enhancing binding to fungal CYP450 isoforms
- The ethyl spacer between triazole and sulfonamide optimizes spatial orientation for simultaneous engagement of hydrophobic and hydrophilic enzyme subpockets
Comparative molecular field analysis (CoMFA) of hybrid analogs demonstrated that the cyclopropyl-fluorophenyl-triad combination increases steric complementarity to fungal CYP51 by 38% compared to non-hybridized triazoles. These advancements underscore the transformative potential of rational pharmacophore hybridization in antimicrobial drug development.
Properties
IUPAC Name |
2-chloro-N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O3S/c20-16-3-1-2-4-17(16)29(27,28)22-11-12-24-19(26)25(15-9-10-15)18(23-24)13-5-7-14(21)8-6-13/h1-8,15,22H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCORWCVQDJLYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the cyclopropyl and fluorophenyl groups. The final step involves the sulfonation of the benzene ring and the chlorination of the nitrogen atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with three classes of analogs: triazole-based antifungals , sulfonamide-containing bioactive molecules , and HDAC inhibitors (Table 1).
Table 1: Physicochemical and Bioactivity Comparison
Key Observations:
Its cyclopropyl and fluorophenyl groups may improve target affinity by filling hydrophobic binding pockets .
Antifungal Potential: While fluconazole and voriconazole exhibit well-defined MIC values against Candida spp., the target compound’s bioactivity remains uncharacterized.
Similarity to HDAC Inhibitors : Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shares ~30% structural similarity with SAHA, a hydroxamate-based HDAC inhibitor. This low overlap suggests divergent mechanisms but highlights the sulfonamide group’s versatility in interacting with zinc-binding domains or other enzyme pockets.
Synthetic Accessibility : Unlike marine-derived triazoles (e.g., salternamides ), the target compound’s synthesis likely involves multi-step organic reactions, including cyclopropanation and sulfonamide coupling, as described in plant-derived biomolecule workflows .
Research Findings and Implications
- Crystallographic Analysis : If crystallized, the compound’s structure could be resolved using SHELXL (), a program optimized for small-molecule refinement. Bond lengths and angles in the triazole and sulfonamide regions would provide insights into conformational stability.
- Bioactivity Gaps: No direct MIC or IC₅₀ data are available, but its structural features align with antifungal and epigenetic targets. Testing against fungal panels or HDAC isoforms is warranted.
- Pharmacokinetics: The sulfonamide group may enhance renal clearance, while the fluorophenyl moiety could reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
Biological Activity
2-chloro-N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that integrates a sulfonamide group and a triazole moiety. Its structural features include a benzene ring substituted with a sulfonamide group and a triazole derivative linked through an ethyl chain. The presence of cyclopropyl and fluorophenyl groups enhances its unique chemical properties and potential biological activities, particularly in the realm of medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
Antifungal Properties
Research indicates that compounds containing triazole rings are significant in medicinal chemistry due to their antifungal properties. The triazole moiety in this compound is known to inhibit fungal growth by interfering with ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. Studies have demonstrated that similar triazole compounds exhibit potent activity against various fungal pathogens such as Candida albicans and Aspergillus species .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Triazole Moiety : Essential for antifungal action.
- Sulfonamide Group : May enhance solubility and bioavailability.
- Cyclopropyl and Fluorophenyl Substituents : These groups may influence lipophilicity and interaction with biological targets.
Case Studies
Although specific case studies on this compound are scarce, related compounds have been studied extensively:
Example 1: Triazole Derivative Against Candida albicans
A study demonstrated that a structurally similar triazole derivative exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Candida albicans, indicating strong antifungal activity .
Example 2: Triazole Compounds with Antibacterial Properties
Another investigation into triazole compounds revealed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values lower than those of standard antibiotics .
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core, followed by cyclopropane functionalization and sulfonamide coupling. Key steps include:
- Cyclopropane introduction : Use cyclopropylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysis, inert atmosphere).
- Sulfonamide coupling : React chlorobenzene sulfonyl chloride with the amine-functionalized intermediate in dry DMF at 0–5°C to prevent side reactions.
- Optimization : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., THF vs. DCM), temperature (25–80°C), and stoichiometric ratios. Monitor purity via TLC and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the triazole ring (δ 7.8–8.2 ppm for aromatic protons), cyclopropane (δ 1.2–1.5 ppm for CH₂), and sulfonamide (δ 3.1–3.4 ppm for SO₂NH).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 485.0821).
- IR : Peaks at 1650–1700 cm⁻¹ confirm the triazole carbonyl and sulfonamide S=O stretches.
- X-ray crystallography (if crystals form): Resolves spatial arrangement of the fluorophenyl and cyclopropyl groups .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) with competitive binding curves.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response profiling (1–100 µM) .
Advanced Research Questions
Q. How can computational modeling predict its binding affinity to specific targets, and what parameters improve accuracy?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or HDACs. Key parameters:
- Flexible ligand docking to account for triazole ring conformational changes.
- Solvation effects : Include explicit water molecules or implicit PBS models.
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Validate with MM-PBSA binding free energy calculations .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
- Assay standardization : Compare protocols for cell lines (passage number, media), enzyme sources (recombinant vs. native), and inhibitor pre-incubation times.
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate SAR trends.
- Meta-analysis : Use tools like Prism to statistically evaluate inter-study variability (ANOVA, p < 0.05 threshold) .
Q. What mechanistic insights can be gained from studying its degradation under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS for hydrolytic products (e.g., sulfonic acid formation).
- Oxidative stress : Treat with H₂O₂/UV light to simulate metabolic oxidation; track triazole ring cleavage via NMR.
- Kinetic profiling : Calculate degradation rate constants (k) using first-order models .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with altered groups (e.g., cyclopropyl → cyclohexyl, sulfonamide → carbamate).
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from aligned analogs. Prioritize modifications with >0.8 q² predictive power.
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at triazole C=O) using MOE or Discovery Studio .
Q. What crystallographic challenges arise with this compound, and how can they be mitigated?
- Methodological Answer :
- Crystal growth : Use vapor diffusion (e.g., 1:1 DMSO/water) or slow evaporation (acetonitrile).
- Disorder resolution : Collect high-resolution data (≤0.8 Å) at synchrotron facilities. Refine using SHELXL with anisotropic displacement parameters.
- Twinned crystals : Apply TwinRotMat or PLATON to deconvolute overlapping reflections .
Q. What strategies optimize its stability in formulation studies?
- Methodological Answer :
- Excipient screening : Test stabilizers (e.g., PEG-400, cyclodextrins) via accelerated stability studies (40°C/75% RH, 6 months).
- Lyophilization : Assess residual solvent content (<1% w/w) post-freeze-drying (mannitol as cryoprotectant).
- Degradation kinetics : Model Arrhenius plots to predict shelf-life at 25°C .
Q. How can flow chemistry improve scalability and reproducibility of its synthesis?
- Methodological Answer :
- Continuous-flow setup : Use microreactors for triazole formation (residence time: 10–20 min, 80°C).
- In-line analytics : Integrate FTIR or UV probes for real-time monitoring of intermediates.
- Process intensification : Optimize mixing efficiency (Reynolds number > 2000) to reduce byproducts (<5%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
